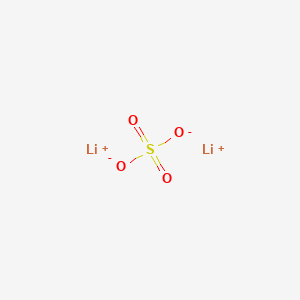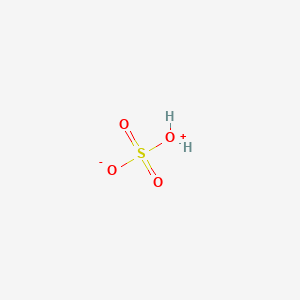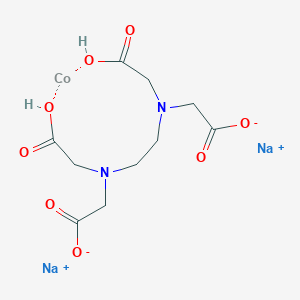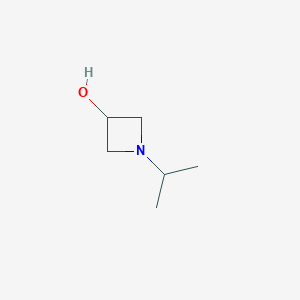
2,2-Bis(3,4-epoxycyclohexyl)propane
Overview
Description
2,2-Bis(3,4-epoxycyclohexyl)propane is a cycloaliphatic epoxy compound known for its high reactivity and excellent thermal and chemical resistance. It is widely used in various industrial applications, particularly in the production of high-performance coatings, adhesives, and composites. The compound’s unique structure, featuring two epoxycyclohexyl groups, contributes to its desirable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3,4-epoxycyclohexyl)propane typically involves the cationic ring-opening polymerization of cyclic ethers. The process begins with the preparation of the precursor, 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, which is then subjected to cationic polymerization using a suitable catalyst . The reaction conditions often include the use of strong acids or Lewis acids as catalysts, such as boron trifluoride etherate or trifluoromethanesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale cationic polymerization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3,4-epoxycyclohexyl)propane undergoes various chemical reactions, including:
Cationic Ring-Opening Polymerization: This is the primary reaction for the compound, where the epoxy groups open up to form a polymer network.
Cross-Linking Reactions: The compound can react with polyols or other multifunctional compounds to form cross-linked networks, enhancing its mechanical properties.
Common Reagents and Conditions
Cationic Catalysts: Strong acids or Lewis acids, such as boron trifluoride etherate or trifluoromethanesulfonic acid.
Polyols: Used in cross-linking reactions to form durable polymer networks.
Major Products Formed
Scientific Research Applications
2,2-Bis(3,4-epoxycyclohexyl)propane has a wide range of scientific research applications, including:
Dental Composite Materials: Used in dental composites to improve properties such as polymerization shrinkage, water sorption, and extent of polymerization.
Bioremediation of Environmental Pollutants: Research has highlighted its potential role in the bioremediation of Bisphenol A, a derivative of this compound, in non-aqueous systems.
Endocrine-Disruptive Effects in Aquatic Environments: Studies have focused on the endocrine-disruptive effects of Bisphenol A on aquatic organisms, providing insights into the environmental impact of chemicals derived from this compound.
Cationic Photopolymerization for Microelectronics and Optoelectronics: Used in the synthesis and cationic photopolymerization of bis(2,3-epoxycyclohexyl) for applications in microelectronic and optoelectronic packaging.
Mechanism of Action
The primary mechanism of action for 2,2-Bis(3,4-epoxycyclohexyl)propane involves cationic ring-opening polymerization. The epoxy groups in the compound are highly reactive and undergo polymerization in the presence of cationic catalysts, forming a cross-linked polymer network . This process enhances the thermal and chemical resistance of the resulting materials. The molecular targets and pathways involved include the interaction of the epoxy groups with cationic catalysts, leading to the formation of a stable polymer network.
Comparison with Similar Compounds
Similar Compounds
3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane Carboxylate: Another cycloaliphatic epoxy compound with similar properties.
Bisphenol A Diglycidyl Ether: A widely used epoxy compound with different structural features and applications.
3,3’-Bicyclohexene-3,3’,4,4’-Diepoxide: A similar compound used in cationic polymerization reactions.
Uniqueness
2,2-Bis(3,4-epoxycyclohexyl)propane is unique due to its high reactivity and ability to form highly cross-linked polymer networks. Its structure, featuring two epoxycyclohexyl groups, provides superior thermal and chemical resistance compared to other similar compounds .
Properties
IUPAC Name |
3-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl]-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-15(2,9-3-5-11-13(7-9)16-11)10-4-6-12-14(8-10)17-12/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMHLMJYHBAOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC2C(C1)O2)C3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
208532-77-8 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3′-(1-methylethylidene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208532-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60464422 | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14513-43-0 | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3'-(1-methylethylidene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)











![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
